molecular formula C12H12N2O B8392324 N-(6-methylquinolin-2-yl)acetamide CAS No. 863549-39-7

N-(6-methylquinolin-2-yl)acetamide

Cat. No.: B8392324
CAS No.: 863549-39-7
M. Wt: 200.24 g/mol
InChI Key: LQTGYIFEQTXQFX-UHFFFAOYSA-N
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Description

N-(6-methylquinolin-2-yl)acetamide (CAS 863549-39-7) is a high-purity quinoline derivative offered for research and development purposes. This compound, with the molecular formula C 12 H 12 N 2 O and a molecular weight of 200.24 g/mol, is characterized as a yellow to white solid with a melting point of 180-183 °C . It is recommended to be stored sealed in dry conditions at 2-8 °C to maintain stability . As a member of the quinoline family, which are structures known for their versatility in scientific exploration, this compound serves as a valuable building block in medicinal chemistry and drug discovery research . The acetamide functional group on the quinoline scaffold makes it a key intermediate for the synthesis of more complex molecules. Researchers utilize this compound in various applications, including the development of novel pharmaceutical candidates and as a standard in analytical studies. Its consistent quality and defined physical properties make it a reliable reagent for progressing chemical and biological research projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

863549-39-7

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(6-methylquinolin-2-yl)acetamide

InChI

InChI=1S/C12H12N2O/c1-8-3-5-11-10(7-8)4-6-12(14-11)13-9(2)15/h3-7H,1-2H3,(H,13,14,15)

InChI Key

LQTGYIFEQTXQFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylquinolin-2-yl)acetamide typically involves the acylation of 6-methylquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylquinolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-(Amino)-6-methylquinoline.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

N-(6-methylquinolin-2-yl)acetamide has been investigated for its potential as a therapeutic agent. The compound's structure, featuring a quinoline moiety, is associated with a wide range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinoline have been synthesized and tested against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. A study reported that certain quinoline derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

CompoundMIC (µg/mL)Target Organism
6d6.25Mycobacterium smegmatis
9c12.5Pseudomonas aeruginosa
7a25Staphylococcus aureus

Anticancer Properties

This compound and its derivatives have also been explored for anticancer applications. A study evaluated the antiproliferative effects of various quinoline-based compounds on cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). Results indicated that some derivatives significantly inhibited cell growth at low concentrations, showcasing their potential in cancer therapy .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex quinoline derivatives. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of 6-methylquinoline with acetic anhydride or acetyl chloride under basic conditions. This approach not only yields the desired compound but also opens pathways for further functionalization.

Biological Research

The biological implications of this compound extend beyond antimicrobial and anticancer activities. Research indicates that quinoline derivatives can modulate various biological pathways, including those involved in inflammation and cellular signaling.

Modulation of RAGE Activity

Recent studies have highlighted the role of quinoline compounds in modulating the receptor for advanced glycation end-products (RAGE), which is implicated in several chronic diseases such as diabetes and Alzheimer's disease. Compounds similar to this compound may offer therapeutic benefits by targeting RAGE-related pathways .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Antimicrobial Case Study : A derivative was tested against Mycobacterium tuberculosis strains, showing potent activity with an MIC of 0.44 µM, suggesting its potential as a lead compound for tuberculosis treatment.
  • Anticancer Case Study : In vitro studies demonstrated that specific derivatives inhibited the proliferation of HeLa cells by over 50% at concentrations below 10 µM, indicating their promise as anticancer agents.

Mechanism of Action

The mechanism of action of N-(6-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Quinoline-Based Acetamides
  • N-(6-Methoxyquinolin-8-yl)acetamide (CAS: 19279-81-3): This compound differs by having a methoxy group at position 6 and an acetamide at position 7. The substitution pattern influences solubility and receptor binding. It has a molecular weight of 216.24 and exhibits moderate cytotoxicity in brine shrimp assays (e.g., 43.2% mortality at 0.1 mg/mL in related compounds) .
  • 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 523990-92-3): The addition of a sulfanyl group and chlorine enhances electrophilic interactions. This derivative has shown activity in cytotoxicity assays, though specific data for this compound is unreported .
Heterocyclic Acetamide Derivatives
  • Benzo[d]thiazole-Piperazine Acetamides (Compounds 47–50) :
    These derivatives, such as compound 47 (active against gram-positive bacteria) and 49 (antifungal), demonstrate the impact of fused heterocycles on antimicrobial activity. Their IC50 values are significantly lower than simpler acetamides, highlighting the role of bulky substituents .

  • Pyridazinone Acetamides: N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization in neutrophils. The pyridazinone core enhances receptor specificity compared to quinoline-based analogs .
Simplified Acetamide Derivatives
  • N-(2-Phenylethyl)acetamide: Isolated from Myxococcus sp., this compound lacks a quinoline ring but retains the acetamide group. It shows moderate cytotoxicity, emphasizing the importance of aromatic systems in enhancing bioactivity .

Pharmacological Activities

Table 1: Comparative Pharmacological Profiles of Selected Acetamide Derivatives
Compound Name Structural Features Key Activities Reference
N-(6-methylquinolin-2-yl)acetamide Quinoline, 6-methyl, 2-acetamide Inferred antimicrobial/anticancer potential
N-(6-Methoxyquinolin-8-yl)acetamide Quinoline, 6-methoxy, 8-acetamide Cytotoxicity (43.2% mortality at 0.1 mg/mL)
Benzo[d]thiazole-Piperazine Acetamides Benzo[d]thiazole, piperazine, acetamide Gram-positive antibacterial (MIC: <10 µg/mL)
Pyridazinone Acetamides Pyridazinone, bromophenyl, acetamide FPR1/FPR2 agonism (EC50: ~50 nM)
N-(2-Phenylethyl)acetamide Phenethyl, acetamide Moderate cytotoxicity
Key Findings:
  • Antimicrobial Activity : Bulky substituents (e.g., benzo[d]thiazole) enhance activity against gram-positive bacteria and fungi .
  • Anticancer Potential: Quinazoline-sulfonyl acetamides (e.g., compound 38) inhibit cancer cell lines (HCT-1, MCF-7) with IC50 values <10 µM .
  • Cytotoxicity: Quinoline derivatives with electron-withdrawing groups (e.g., chloro, methoxy) show higher brine shrimp lethality .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Identify acetamide protons (δ 2.1–2.3 ppm for CH₃) and quinoline aromatic protons (δ 7.5–8.5 ppm). Carbonyl carbons appear at ~169 ppm .
  • IR Spectroscopy : Confirm amide C=O stretching (1650–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430 for N-(6-methoxy-2-phenyl-quinolin-3-yl-methyl)-acetamide) validate molecular weight .

What strategies can be employed to enhance the solubility and bioavailability of this compound derivatives without compromising pharmacological activity?

Q. Advanced Research Focus

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amino) at the quinoline 6-position .
  • Prodrug Design : Convert acetamide to a hydrolyzable ester for controlled release .
  • Nanocarrier Systems : Use liposomes or polymeric nanoparticles to improve dissolution rates .
    For example, N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide derivatives showed enhanced solubility via sulfanyl group substitution .

How do researchers design experiments to evaluate the antimicrobial efficacy of this compound derivatives against resistant bacterial strains?

Q. Basic Research Focus

  • Minimum Inhibitory Concentration (MIC) Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-Kill Studies : Monitor bactericidal/fungicidal activity over 24 hours .
  • Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) to assess resistance reversal .
    Thioanhydride derivatives of N-(4-methoxyphenyl)acetamide demonstrated MIC values of 8–32 µg/mL against resistant Candida species .

What computational methods are utilized to predict the binding affinity and mechanism of action of this compound in cancer therapy?

Q. Advanced Research Focus

  • Molecular Docking : Simulate interactions with targets like EGFR or topoisomerase II using AutoDock Vina .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on activity .
  • MD Simulations : Analyze binding stability over 100-ns trajectories (e.g., GROMACS) .
    For instance, phenoxy acetamide derivatives exhibited high affinity (ΔG = −9.2 kcal/mol) for kinase domains in docking studies .

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